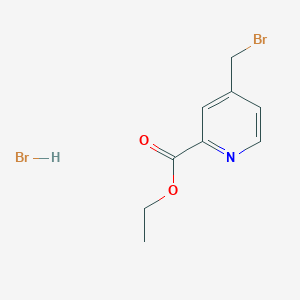
Ethyl 4-(bromomethyl)picolinate hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(bromomethyl)picolinate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2. It is a derivative of picolinic acid and is characterized by the presence of a bromomethyl group attached to the fourth position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-(bromomethyl)picolinate hydrobromide can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-methylpicolinate. The reaction typically proceeds as follows:
Bromination: Ethyl 4-methylpicolinate is treated with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, to introduce the bromomethyl group at the fourth position of the pyridine ring.
Hydrobromide Formation: The resulting ethyl 4-(bromomethyl)picolinate is then reacted with hydrobromic acid to form the hydrobromide salt.
The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(bromomethyl)picolinate hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromomethyl group to a carboxyl group.
Reduction: Reduction reactions can be used to remove the bromine atom and form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(bromomethyl)picolinate hydrobromide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicinal Chemistry: It serves as a precursor for the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-(bromomethyl)picolinate hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The compound can also interact with biological molecules, potentially inhibiting enzymes or binding to receptors.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(bromomethyl)picolinate hydrobromide can be compared with other similar compounds, such as:
Ethyl 4-methylpicolinate: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.
Ethyl 4-chloromethylpicolinate: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.
Ethyl 4-(iodomethyl)picolinate: Contains an iodomethyl group, which is more reactive than the bromomethyl group in substitution reactions.
The uniqueness of this compound lies in its balanced reactivity, making it suitable for a wide range of synthetic applications.
Eigenschaften
Molekularformel |
C9H11Br2NO2 |
|---|---|
Molekulargewicht |
325.00 g/mol |
IUPAC-Name |
ethyl 4-(bromomethyl)pyridine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-5-7(6-10)3-4-11-8;/h3-5H,2,6H2,1H3;1H |
InChI-Schlüssel |
OXWPYIZOROLQOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=CC(=C1)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


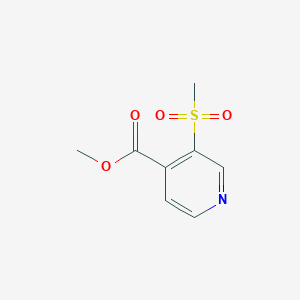
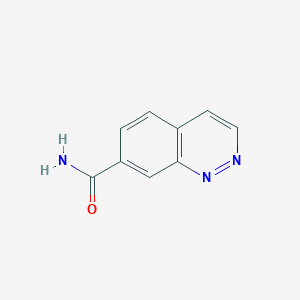
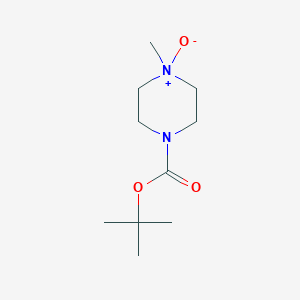
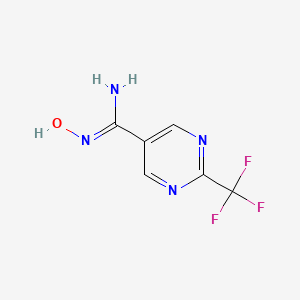
![Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)
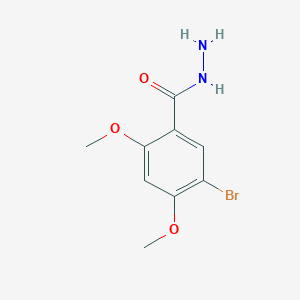
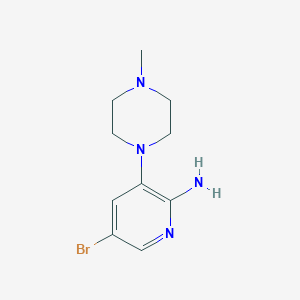
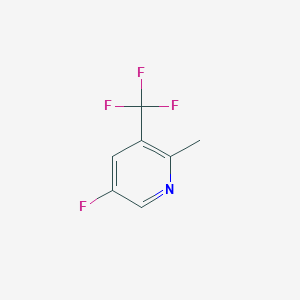
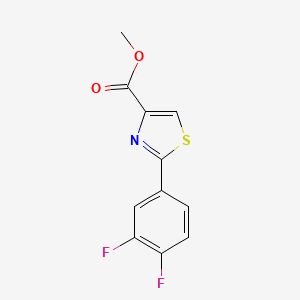
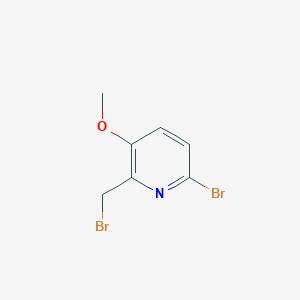
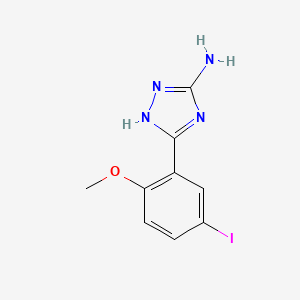
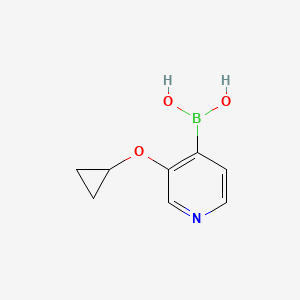
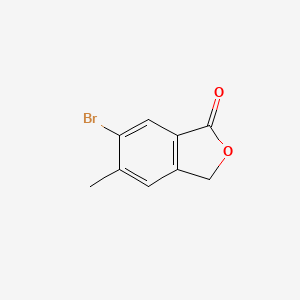
![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)
